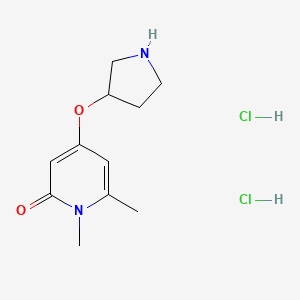![molecular formula C21H18O5 B2753117 Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate CAS No. 670243-18-2](/img/structure/B2753117.png)
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate is not fully understood yet. However, it is believed to act through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to modulate the levels of various enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in antioxidant defense mechanisms.
Advantages and Limitations for Lab Experiments
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. Additionally, it has shown low toxicity in various in vitro and in vivo studies. However, there are limitations to its use in lab experiments, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
Future Directions
There are several future directions for the research on Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its chemical structure for increased efficacy and reduced toxicity. Furthermore, its potential as a drug delivery system and its applications in nanotechnology should be explored.
In conclusion, Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate is a synthetic compound with potential applications in various scientific research fields. Its synthesis method is well-established, and it has shown promising results in cancer research, neuroprotection, and anti-inflammatory studies. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for increased efficacy and reduced toxicity.
Synthesis Methods
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate is synthesized through a multistep process involving the reaction of 4-hydroxycoumarin and phenylacetic acid followed by cyclization and esterification. This synthetic compound can be obtained in high yields with good purity using this method.
Scientific Research Applications
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate has shown potential in various scientific research fields such as cancer research, neuroprotection, and anti-inflammatory studies. It has been reported to exhibit cytotoxic effects against cancer cells, particularly in breast and lung cancer cell lines. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-24-21(23)19(13-6-3-2-4-7-13)25-14-10-11-16-15-8-5-9-17(15)20(22)26-18(16)12-14/h2-4,6-7,10-12,19H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHUWOILVPCTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

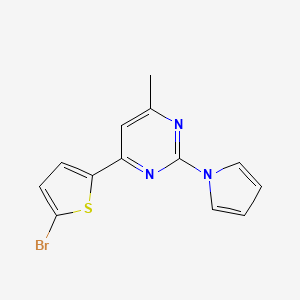


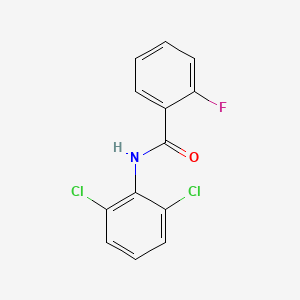

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)
![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)
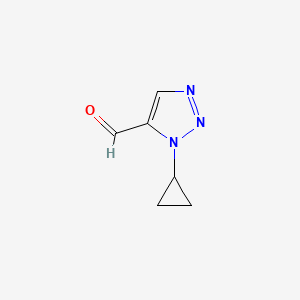
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)
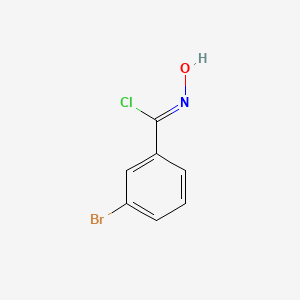

![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)
